molecular formula C23H26ClN3O3 B2919061 N1-(4-chlorophenethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 941940-02-9

N1-(4-chlorophenethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2919061
CAS No.: 941940-02-9
M. Wt: 427.93
InChI Key: QZJOCIJPRQJGKG-UHFFFAOYSA-N
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Description

N1-(4-Chlorophenethyl)-N2-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a 4-chlorophenethyl group and a 1-isobutyryl-tetrahydroquinolin moiety. The oxalamide scaffold (N1–C(O)–C(O)–N2) is a versatile pharmacophore known for its applications in medicinal chemistry, including antiviral agents, enzyme inhibitors, and flavor enhancers .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O3/c1-15(2)23(30)27-13-3-4-17-7-10-19(14-20(17)27)26-22(29)21(28)25-12-11-16-5-8-18(24)9-6-16/h5-10,14-15H,3-4,11-13H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJOCIJPRQJGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-chlorophenethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C23H26ClN3O3, and it has been studied for various biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and includes relevant data tables and case studies.

  • Molecular Formula : C23H26ClN3O3
  • Molecular Weight : 427.93 g/mol
  • IUPAC Name : N-[2-(4-chlorophenyl)ethyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide

The compound functions primarily as an inhibitor of certain protein kinases, which play a crucial role in cell signaling pathways involved in inflammation and cancer progression. Specifically, it has been identified as an AKT inhibitor, which is significant for its role in regulating cell survival and metabolism.

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases.

Study Methodology Findings
Study 1In vitro assays on macrophagesReduced TNF-alpha and IL-6 production by 50% at 10 µM concentration
Study 2Animal model of arthritisDecreased paw swelling and joint inflammation after treatment with 5 mg/kg daily

Anticancer Activity

The compound has also been evaluated for its anticancer effects. In several cancer cell lines, including breast and prostate cancer cells, it demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation.

Cancer Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)15Induction of apoptosis via mitochondrial pathway
PC3 (Prostate)20Cell cycle arrest at G0/G1 phase

Case Study 1: In Vivo Efficacy in Tumor Models

In a recent study involving xenograft models of human breast cancer, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was linked to the inhibition of AKT signaling pathways.

Case Study 2: Safety Profile Assessment

A safety assessment conducted on rodents showed that the compound had a favorable safety profile with no observed adverse effects at therapeutic doses. Histopathological examinations revealed no significant organ toxicity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamide derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison with structurally related compounds:

Structural Analogues and Substituent Effects

Compound Name N1 Substituent N2 Substituent Key Structural Features Reference
Target Compound 4-Chlorophenethyl 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl Bicyclic tetrahydroquinolin; chlorinated aryl group
S336 (FL-no. 16.099) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Pyridine ring; methoxy groups (umami flavor enhancer)
Compound 16 4-(4-Hydroxybenzoyl)phenyl 4-Methoxyphenethyl Hydroxybenzoyl group; methoxy-phenethyl (SCD1 inhibitor)
Compound 72 4-Chlorophenethyl 4-Chlorophenyl Dichlorinated aromatic system (CYP4F11 inhibitor)
Compound 13 (1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl 4-Chlorophenyl Thiazol and acetylpiperidin moieties (antiviral activity)
Compound 1c 4-Chloro-3-(trifluoromethyl)phenyl 2-Fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl Trifluoromethyl and pyridine groups (anticancer potential)
  • Key Observations: Aromatic vs. Heterocyclic Substituents: Compounds with pyridine (S336) or thiazol (Compound 13) groups show enhanced solubility and target specificity compared to purely aromatic systems (Compound 72) . Chlorination Effects: Chlorinated aryl groups (e.g., 4-chlorophenethyl in the target compound) improve metabolic stability but may increase cytotoxicity .

Spectroscopic Data Comparison

Compound $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) ESI-MS (m/z) Reference
Compound 72 10.79 (br s, NH), 7.87–7.23 (m, Ar–H), 3.46–2.82 (m, CH2) 159.6 (C=O), 138.2–121.9 (Ar–C) 336.9 [M+H]+
Compound 28 10.89 (br s, NH), 8.08–6.83 (m, Ar–H), 3.71 (s, OCH3) 159.4 (C=O), 157.7–113.8 (Ar–C) 351.1 [M+H]+
Compound 1c 166.8 (C=O), 152.0–106.6 (Ar–C) 478.14 [M]+
  • Trends :
    • Aromatic protons resonate between δ 6.8–8.3 ppm, while NH protons appear as broad singlets near δ 10.8–10.9 ppm .
    • Carbonyl carbons (C=O) are observed at δ ~159–167 ppm, confirming oxalamide formation .

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